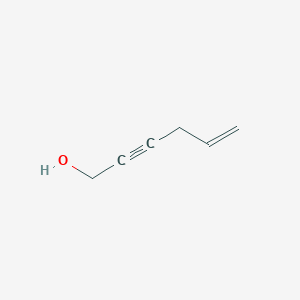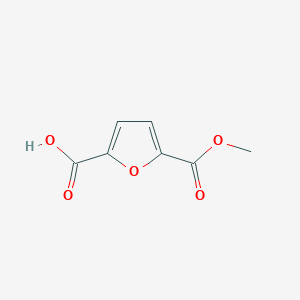
5-Hexen-2-YN-1-OL
Übersicht
Beschreibung
5-Hexen-2-YN-1-OL, otherwise known as 2-hexen-1-ol, is an organic compound that belongs to the class of alcohols. It is a colorless liquid with a pleasant, fruity odor. It is found in many plants, fruits, and essential oils, and has a variety of uses in the scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
Copolymerization in Material Science
5-Hexen-2-YN-1-OL has been utilized in the field of material science, particularly in copolymerization processes. For example, Hagihara et al. (2001) and Hagihara et al. (2004) studied the copolymerization of ethylene and 5-Hexen-1-OL, which resulted in the development of copolymers with alternating structures. These copolymers exhibited properties like good hydrophilic characteristics, making them potentially useful in various applications in material science (Hagihara et al., 2001) (Hagihara et al., 2004).
Flavor and Fragrance Industry
The compound has been identified as a key component in the flavor and fragrance industry. Chiang et al. (2003) explored its use in the biosynthesis of cis-3-hexen-1-yl acetate, a compound with a fruity odor used widely in food products (Chiang et al., 2003).
Chemical Reactions and Catalysis
In chemical reactions and catalysis, 5-Hexen-2-YN-1-OL is involved in various transformation processes. Bozkaya and Özkan (2012) conducted a comprehensive theoretical study on the thermal rearrangements of 1-hexen-5-yne, a compound related to 5-Hexen-2-YN-1-OL, providing insights into its reaction mechanisms and kinetics (Bozkaya & Özkan, 2012). Buzas and Gagosz (2006) described the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates, offering an efficient method for the synthesis of complex organic compounds (Buzas & Gagosz, 2006).
Atmospheric and Environmental Studies
In environmental and atmospheric studies, Lin et al. (2016) and Gai et al. (2015) investigated the reactions of hexenols, including compounds structurally similar to 5-Hexen-2-YN-1-OL, with ozone and OH radicals, respectively. These studies provide valuable data on the environmental fate and behavior of these compounds (Lin et al., 2016) (Gai et al., 2015).
Eigenschaften
IUPAC Name |
hex-5-en-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,7H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOMTIQGBYHOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434416 | |
| Record name | 5-HEXEN-2-YN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexen-2-YN-1-OL | |
CAS RN |
2749-86-2 | |
| Record name | 5-HEXEN-2-YN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)


